![molecular formula C18H24N6O3 B12149914 tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12149914.png)
tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the tetrazole moiety, followed by the coupling of this moiety with a piperazine derivativeThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistency, reducing production time, and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrazole moiety or the piperazine ring.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common in modifying the phenyl ring or the piperazine ring to introduce new functional groups
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate .
Uniqueness
What sets tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate, often referred to as TBMPCPC, is a derivative of piperazine that has garnered interest for its potential biological activities. This article explores the biological activity of TBMPCPC, focusing on its neuropharmacological effects, anticorrosive properties, and structural characteristics.
Chemical Structure and Properties
- Molecular Formula : C27H38N6O3S
- Molecular Weight : 526.69 g/mol
- CAS Number : 401566-80-1
- SMILES Notation : O=C(OC(C)(C)C)N(C1)C@HC[C@@H]1N(CC3)CCN3C4=CC(C)=NN4C5=CC=CC=C5
Neuropharmacological Activity
Recent studies have indicated that TBMPCPC exhibits significant neuropharmacological properties. Research has shown that piperazine derivatives, such as TBMPCPC, can influence serotonergic pathways, which are crucial in the modulation of mood and anxiety.
Case Study: Anxiolytic and Antidepressant Effects
A study conducted on a related piperazine derivative (LQFM104) demonstrated its anxiolytic and antidepressant-like effects in mice. The treatment with this compound resulted in increased time spent in the center of the open field test, indicating reduced anxiety levels. Furthermore, the immobility time was significantly decreased in forced swimming and tail suspension tests, suggesting antidepressant activity. These effects were linked to serotonergic mechanisms, as pretreatment with a 5-HT1A antagonist abolished these benefits .
Anticorrosive Properties
The anticorrosive activity of TBMPCPC has been investigated through electrochemical studies. It was found to effectively inhibit corrosion on carbon steel surfaces in acidic environments.
Key Findings:
- Inhibition Efficiency : TBMPCPC showed an inhibition efficiency of 91.5% at a concentration of 25 ppm in 1M HCl solution.
- Mechanism : The anticorrosive effect is attributed to the strong adsorption of the compound onto the metal surface, facilitated by interactions between heteroatoms in TBMPCPC and the metal .
Structural Analysis
The molecular structure of TBMPCPC has been characterized using various techniques. Crystallographic studies reveal typical bond lengths and angles associated with piperazine derivatives.
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Unit Cell Dimensions | a = 8.4007 Å |
b = 16.4716 Å | |
c = 12.4876 Å | |
β = 90.948° | |
Yield | 68% |
Properties
Molecular Formula |
C18H24N6O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-13-19-20-21-24(13)15-7-5-14(6-8-15)16(25)22-9-11-23(12-10-22)17(26)27-18(2,3)4/h5-8H,9-12H2,1-4H3 |
InChI Key |
WZLXMWIFXBPJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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